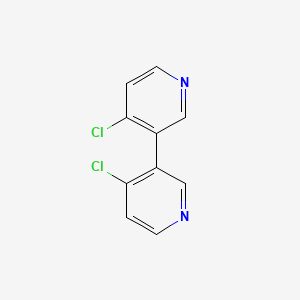

4,4'-Dichloro-3,3'-bipyridine

描述

4,4'-Dichloro-3,3'-bipyridine (CAS 27353-36-2) is a bipyridine derivative with chlorine substituents at the 3,3' positions. It is a crystalline solid at room temperature and serves as a versatile ligand in coordination chemistry due to its electron-withdrawing chlorine atoms, which enhance its ability to stabilize metal complexes. Its applications span organic synthesis, pharmaceutical research, and materials science .

属性

IUPAC Name |

4-chloro-3-(4-chloropyridin-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-1-3-13-5-7(9)8-6-14-4-2-10(8)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAQFXNDAZYAPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C2=C(C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichloro-3,3’-bipyridine typically involves the chlorination of 3,3’-bipyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 4 and 4’ positions .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dichloro-3,3’-bipyridine may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product .

化学反应分析

Cross-Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions:

-

Example : Reaction with pyridin-3-yl boronic acid under Pd catalysis replaces chlorine substituents, enabling synthesis of poly-pyridine frameworks .

-

Substrate Scope :

Boronic Acid Product Yield (%) Pyridin-3-yl boronic acid 3,4′-Bipyridine derivatives 70–85 Aryl boronic acids Functionalized bipyridines 60–78

This method allows gram-scale synthesis of complex ligands .

Coordination Chemistry

As a ligand, 4,4'-dichloro-3,3'-bipyridine forms stable complexes with transition metals:

-

Copper(I) Complexes : Heteroleptic [Cu(P^P)(N^N)][PF₆] complexes (where N^N = halogen-substituted bipyridine) exhibit luminescent properties. The electron-withdrawing Cl groups stabilize the tetrahedral geometry of Cu(I) .

-

Platinum Complexes : Dichloro[4,4'-bis(2,2,3,3-tetrafluoropropoxy)methyl)-2,2'-bipyridine]platinum (TFBPC) demonstrates enhanced lipophilicity and anticancer activity compared to cisplatin .

Hydrolysis and Stability

Under basic conditions (e.g., t-BuLi), hydrolysis of intermediates can occur, yielding pyridones like 8 . This side reaction is minimized with LDA, which favors dimerization over hydrolysis .

Industrial and Biomedical Relevance

科学研究应用

Coordination Chemistry

Coordination Polymers and Metal-Organic Frameworks (MOFs)

4,4'-Dichloro-3,3'-bipyridine serves as a versatile ligand in the formation of coordination polymers and metal-organic frameworks. These structures have been synthesized with metals such as silver, leading to novel materials with potential applications in catalysis and gas storage.

- Case Study : A study highlighted the use of tetrasubstituted 4,4'-bipyridines in the formation of silver coordination polymers. These materials demonstrated unique properties due to the strong interactions between halogen atoms and silver ions, which can be exploited for enantioselective organic transformations and separations .

Catalysis

Chiral Catalysts

The compound has been utilized to create chiral catalysts that facilitate asymmetric synthesis. The introduction of halogen substituents enhances its ability to form chiral environments, making it suitable for catalyzing reactions that require stereochemical control.

- Data Table: Chiral Catalyst Performance

| Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 5,5'-dibromo-2,2'-dichloro-3-chalcogeno-4,4'-bipyridine | Various chiral substrates | 34 | 85 |

This table summarizes the catalytic performance of a specific chiral catalyst derived from this compound .

Material Science

Functionalized Polymers

The compound is also significant in the development of functionalized polymers. Its ability to act as a building block for creating complex polymeric structures has implications in materials science, particularly in creating smart materials with responsive properties.

- Case Study : Research indicated that functionalized bipyridines could be incorporated into polymer matrices to enhance their mechanical and thermal properties. This was achieved through various polymerization techniques that utilized the reactivity of the bipyridine moiety .

Biological Applications

Antimicrobial and Antioxidant Properties

Recent studies have explored the biological applications of derivatives of this compound. These derivatives exhibited significant antimicrobial and antioxidant activities.

- Data Table: Biological Activity Assessment

| Compound | Antimicrobial Activity (Zone of Inhibition) | Antioxidant Activity (IC50 µg/ml) |

|---|---|---|

| This compound Derivative | 15 mm | 113.964 |

This table presents findings on the biological efficacy of a derivative compound based on this compound .

作用机制

The mechanism of action of 4,4’-Dichloro-3,3’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing catalytic processes and electronic properties. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations .

相似化合物的比较

Positional Isomers: 4,4'-Dichloro-2,2'-bipyridine

Key Differences :

- Structure : Chlorine substituents are at the 2,2' positions (CAS 1762-41-0) rather than 3,3', altering steric and electronic properties.

- Electronic Effects : The 2,2'-substitution pattern creates a more rigid structure, favoring coordination with transition metals like Ru and Pd. This isomer exhibits stronger electron-withdrawing effects, making it a superior ligand in catalytic systems requiring electron-deficient environments .

- Applications : Widely used in photovoltaics and catalysis, such as in dye-sensitized solar cells (DSSCs), due to enhanced π-conjugation and metal-binding affinity .

Halogenated Derivatives: Iodinated Bipyridines

Example : 3,3',5,5'-Tetrachloro-2-iodo-4,4'-bipyridine

- Synthesis : Prepared via Suzuki coupling and halogen exchange reactions, involving intermediates like 3,3',5,5'-tetrachloro-2-bromo-4,4'-bipyridine .

- Reactivity : The iodine atom introduces steric bulk and polarizability, enabling selective cross-coupling reactions. These derivatives are enantioseparated for chiral applications in asymmetric synthesis .

- Comparison : Iodine’s larger atomic radius compared to chlorine increases steric hindrance, reducing coordination flexibility but enhancing stability in radical reactions .

Nitro-Substituted Analogs: 3,3'-Dinitro-4,4'-bipyridine

Properties :

- Electronic Effects : Nitro groups are stronger electron-withdrawing groups (EWGs) than chlorine, significantly reducing electron density on the bipyridine ring.

- Crystal Structure : Exhibits a dihedral angle of 67.8° between pyridine rings, with intermolecular C–H···O/N hydrogen bonds influencing packing and solubility .

- Applications : Primarily used as an intermediate in high-energy materials and explosives due to nitro group reactivity .

Amino-Substituted Analogs: 3,3'-Diamino-4,4'-bipyridine (dabpy)

Synthesis: Derived from 3,3'-dinitro-4,4'-bipyridine via hydrogenation, converting nitro to amino groups .

- Electronic Effects: Amino groups are electron-donating, creating an electron-rich ligand ideal for binding to late transition metals (e.g., Re, Pt).

- Applications : Forms molecular squares (e.g., [ReCl(CO)₃(dabpy)]₄) for chemical sensing and catalysis. The NH₂ groups enable hydrogen bonding, useful in supramolecular chemistry .

Comparative Data Table

生物活性

Overview

4,4'-Dichloro-3,3'-bipyridine (DCBP) is an organic compound with the molecular formula C₁₀H₆Cl₂N₂ and a molecular weight of 225.07 g/mol. It is characterized by two chlorine atoms located at the 4 and 4' positions on the bipyridine structure, which consists of two pyridine rings connected by a single bond. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and coordination chemistry.

The biological activity of DCBP can be attributed to its ability to form coordination complexes. When coordinated to metal centers, such as ruthenium (Ru), DCBP exhibits enhanced reactivity and potential therapeutic effects. The coordination alters the electronic properties of the compound, making it more susceptible to nucleophilic attack, which is crucial for its interaction with biological targets .

Anticancer Properties

Research indicates that DCBP and its metal complexes may possess anticancer properties . For instance, studies have shown that certain platinum complexes derived from DCBP exhibit significant cytotoxicity against various cancer cell lines, including human ovarian carcinoma (HeLa) cells. These complexes can bind to DNA and disrupt its function, leading to apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DCBP and its derivatives:

Case Studies

- Cytotoxicity Study : A study investigated the cytotoxic effects of DCBP-derived platinum complexes on HeLa cells. The results indicated that these complexes could effectively induce cell death through DNA binding mechanisms. The binding affinity and the resultant biological activity were influenced by the nature of the metal center in the complex .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of DCBP derivatives. The study revealed that certain metal complexes exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that DCBP could be a candidate for developing new antibacterial agents .

Research Findings

- Coordination Complexes : DCBP's ability to form stable coordination complexes enhances its reactivity and biological activity. For example, when coordinated with Ru(II), DCBP showed increased cytotoxicity compared to its uncoordinated form .

- Inhibition of Nucleic Acid Synthesis : The compound has been implicated in inhibiting enzymes critical for bacterial DNA replication, such as DNA gyrase, positioning it as a potential antibacterial agent .

- Structure-Activity Relationship (SAR) : Studies suggest that modifications in the bipyridine structure can significantly influence its biological activity. For instance, variations in halogen substitution patterns have been shown to affect both cytotoxicity and antimicrobial efficacy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-Dichloro-3,3'-bipyridine, and how can reaction conditions be optimized?

- Methodology :

- Cross-coupling reactions : Use Suzuki-Miyaura coupling with halogenated pyridine precursors (e.g., 3-chloropyridine derivatives) and palladium catalysts under inert atmospheres. Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (80–120°C) to enhance yield .

- Chlorination of bipyridine : Direct chlorination of 3,3'-bipyridine using chlorinating agents (e.g., PCl₅ or SOCl₂) in refluxing conditions. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation : Confirm product purity via HPLC (>95%) and elemental analysis (C, H, N) .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR spectroscopy : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns and chlorine positions. Compare chemical shifts with analogous dichlorobipyridines (e.g., 2,2'-dichloro-4,4'-bipyridine δH ~8.5–7.5 ppm) .

- X-ray crystallography : Resolve crystal structure to verify regiochemistry and intermolecular interactions (e.g., π-stacking). Use Hirshfeld surface analysis to quantify non-covalent interactions .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. 225.07 g/mol for C₁₀H₆Cl₂N₂) .

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers under nitrogen, away from strong oxidizers or acids. Monitor for decomposition via discoloration or gas evolution .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

- Approach :

- Purity assessment : Compare melting points (e.g., 240–243°C for 2,2'-dichloro-4,4'-bipyridine ) with DSC/TGA data to detect impurities.

- Synthetic reproducibility : Replicate literature methods using controlled conditions (e.g., anhydrous solvents, strict temperature gradients). Cross-validate with independent labs .

- Computational validation : Use DFT calculations to predict thermodynamic stability of isomers and correlate with experimental data .

Q. How can this compound be integrated into coordination complexes for catalytic applications?

- Experimental Design :

- Ligand screening : Test coordination with transition metals (e.g., Ni, Pd) in varying stoichiometries. Monitor complexation via UV-Vis (λ ~300–400 nm for MLCT transitions) .

- Catalytic activity : Assess Suzuki coupling or hydrogenation efficiency. Compare turnover numbers (TON) with non-chlorinated analogues to evaluate electron-withdrawing effects .

- Stability studies : Conduct cyclic voltammetry to study redox behavior and ligand lability under catalytic conditions .

Q. What computational strategies are effective for modeling the electronic structure of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity. Compare with experimental UV-Vis spectra for validation .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to study solubility and aggregation tendencies.

- QSPR modeling : Correlate substituent effects (Cl position) with physicochemical properties (e.g., logP, dipole moment) to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。